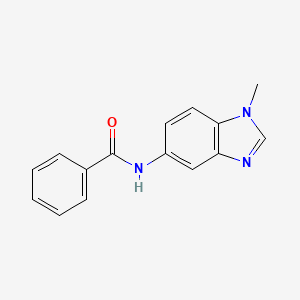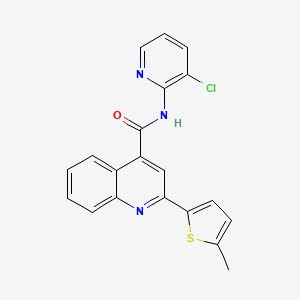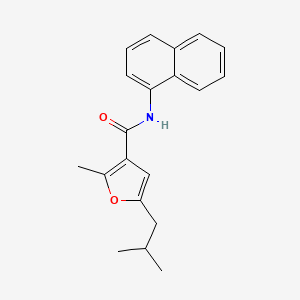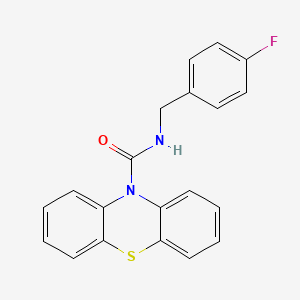
N-(1-methyl-1H-benzimidazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-benzimidazol-5-yl)benzamide, also known as MB-5, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MB-5 is a benzimidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide is not fully understood. However, several studies have suggested that N-(1-methyl-1H-benzimidazol-5-yl)benzamide may exert its anti-cancer, anti-inflammatory, and anti-viral effects through various mechanisms. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of inflammatory enzymes, and inhibit viral replication.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to have several biochemical and physiological effects. In cancer cells, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In animal models of inflammatory diseases, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been shown to reduce inflammation, decrease the levels of inflammatory cytokines, and improve joint swelling and stiffness. In addition, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been reported to inhibit viral replication in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has shown promising results in various in vitro and in vivo studies, indicating its potential therapeutic applications. However, there are also some limitations to using N-(1-methyl-1H-benzimidazol-5-yl)benzamide in lab experiments. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has not been extensively studied in humans, and its safety and toxicity profile is not fully understood. In addition, the mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide is not fully elucidated, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)benzamide. One possible direction is to further investigate the mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide in cancer cells, inflammatory diseases, and viral infections. Another direction is to conduct preclinical studies to evaluate the safety and toxicity profile of N-(1-methyl-1H-benzimidazol-5-yl)benzamide. In addition, clinical trials could be conducted to evaluate the efficacy of N-(1-methyl-1H-benzimidazol-5-yl)benzamide in humans for various therapeutic applications. Finally, further studies could be conducted to optimize the synthesis method of N-(1-methyl-1H-benzimidazol-5-yl)benzamide to improve its yield and purity.
Synthesemethoden
N-(1-methyl-1H-benzimidazol-5-yl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-N-(1-methyl-1H-benzimidazol-5-yl)benzamide with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-amino-N-(1-methyl-1H-benzimidazol-5-yl)benzamide with 4-chlorobenzoyl chloride, followed by reduction with sodium borohydride. These methods have been reported in several research articles.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been studied for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Several research studies have shown that N-(1-methyl-1H-benzimidazol-5-yl)benzamide has the ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been tested in vitro and in vivo in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(1-methyl-1H-benzimidazol-5-yl)benzamide has shown promising results in reducing inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. N-(1-methyl-1H-benzimidazol-5-yl)benzamide has also been studied for its anti-viral activity against herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-16-13-9-12(7-8-14(13)18)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOAIZNTKZYJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)
![2-[4-(2,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5487393.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)

![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)

![2-(1,3-benzothiazol-2-yl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5487426.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5487465.png)

